N-(2-chloropyridin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
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Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClN2O3/c1-17(2)18(3,4)25-19(24-17)13-9-7-12(8-10-13)16(23)22-14-6-5-11-21-15(14)20/h5-11H,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCRLVXHFKWBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592322 | |
| Record name | N-(2-Chloropyridin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-40-0 | |
| Record name | N-(2-Chloropyridin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-Chloropyridin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 452972-11-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloropyridine moiety and a dioxaborolane group which contribute to its biological activity. The molecular formula is , with a molecular weight of 239.51 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and interactions with biological targets.
Research indicates that compounds containing boron can interact with various biological pathways. The dioxaborolane group may facilitate the formation of covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modulation of their activity. This mechanism has been observed in various studies involving boron-containing compounds.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of similar compounds. For instance, derivatives of pyridine and benzamide have shown activity against Leishmania species. A comparative analysis revealed that modifications in the substituents at specific positions significantly influence their potency and selectivity.
| Compound | pEC50 | Selectivity Index | Solubility (μM) |
|---|---|---|---|
| 3a | 5.4 | 16 | 8 |
| 3s | 5.3 | 6 | 32 |
| 3t | 5.1 | 4 | 0.8 |
Table data indicates that structural modifications can enhance biological activity while affecting solubility and selectivity.
Inhibition of Cytochrome P450 Enzymes
The compound's interaction with cytochrome P450 enzymes (CYP450) is crucial for understanding its metabolic profile. Moderate inhibition was observed in several CYP isoforms, which can lead to drug-drug interactions:
| CYP Isoform | Inhibition Concentration (μM) |
|---|---|
| CYP1A2 | 0.59 |
| CYP2C19 | 1.8 |
| CYP2D6 | 1.5 |
This information is vital for assessing the safety profile and potential side effects when used in therapeutic contexts.
Case Studies
- Leishmaniasis Treatment : A study investigated the efficacy of related compounds against Leishmania infantum, demonstrating that certain derivatives exhibited promising results with pEC50 values exceeding 6.0, indicating strong antiparasitic activity.
- Metabolic Stability Assessment : Another research focused on assessing the metabolic stability of these compounds in vivo using mouse models. The findings suggested that co-administration with CYP450 inhibitors could enhance bioavailability without compromising efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
